

Application Notes and Protocols for Azido-PEG5-CH₂CO₂-NHS Labeling

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Compound of Interest

Compound Name: Azido-PEG5-CH₂CO₂-NHS

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Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, such as the lysine residues and N-termini of proteins.^{[1][2][3]} The **Azido-PEG5-CH₂CO₂-NHS** reagent is a bifunctional molecule that incorporates an amine-reactive NHS ester and a terminal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.^{[4][5]} This reagent facilitates a two-step bioconjugation strategy. First, the NHS ester reacts with primary amines on a target molecule to form a stable amide bond.^{[1][3]} Subsequently, the incorporated azide group can be utilized in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate a second molecule of interest.^{[4][6][7][8]} The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers.^{[4][5]}

Optimizing the molar excess of the NHS ester reagent to the target biomolecule is a critical step in achieving the desired degree of labeling (DOL).^[3] An insufficient molar excess will result in a low DOL and potentially inadequate signal in downstream applications, while an excessive amount can lead to protein precipitation or loss of biological activity.^{[3][9]} This document provides detailed protocols and guidelines for calculating the appropriate molar excess of **Azido-PEG5-CH₂CO₂-NHS** for labeling proteins and other amine-containing biomolecules.

Quantitative Data Summary

The optimal molar excess of **Azido-PEG5-CH2CO2-NHS** is empirical and should be determined for each specific application. Key factors influencing the molar excess include the concentration of the protein and the desired degree of labeling.^[3] The following table provides recommended starting molar excess ratios based on protein concentration.

Protein Concentration	Recommended Molar Excess (Reagent:Protein)	Expected Outcome
> 5 mg/mL	5-10 fold	Higher protein concentrations generally lead to more efficient labeling reactions. ^[3]
1-5 mg/mL	10-20 fold	A common concentration range for labeling antibodies and other proteins. ^{[3][10]}
< 1 mg/mL	20-50 fold	A higher molar excess is often required to compensate for the lower reaction kinetics at dilute concentrations. ^{[3][10]}

Experimental Protocols

Protocol 1: Azido-PEG5-CH2CO2-NHS Labeling of Proteins

This protocol describes a general procedure for labeling a protein with **Azido-PEG5-CH2CO2-NHS**.

Materials:

- Protein to be labeled
- Azido-PEG5-CH2CO2-NHS**

- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[11][12]
Note: Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[3]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., desalting column or size-exclusion chromatography)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11][12]
 - If the protein solution contains primary amines, exchange the buffer to the Reaction Buffer using dialysis or a desalting column.[3]
- Prepare the **Azido-PEG5-CH₂CO₂-NHS** Stock Solution:
 - Allow the vial of **Azido-PEG5-CH₂CO₂-NHS** to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO.[1]
For example, dissolve 4.18 mg of **Azido-PEG5-CH₂CO₂-NHS** (MW: 418.4 g/mol) in 1 mL of anhydrous DMF.
- Molar Excess Calculation:
 - Calculate the required volume of the **Azido-PEG5-CH₂CO₂-NHS** stock solution to achieve the desired molar excess.
 - Formula: Volume of NHS ester (μL) = (Molar Excess × [Protein] in M × Volume of Protein in μL) / [NHS ester] in M

- Labeling Reaction:
 - Add the calculated volume of the **Azido-PEG5-CH₂CO₂-NHS** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[10\]](#) Protect from light if the final application involves fluorescent detection.
- Quench the Reaction (Optional but Recommended):
 - Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove the unreacted **Azido-PEG5-CH₂CO₂-NHS** and reaction byproducts using a desalting column or size-exclusion chromatography equilibrated with PBS.[\[10\]](#)[\[11\]](#)
- Determination of Degree of Labeling (DOL):
 - The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached Azido-PEG5-CH₂CO₂- moieties.

Protocol 2: Click Chemistry Reaction with Azide-Labeled Protein

This protocol provides a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

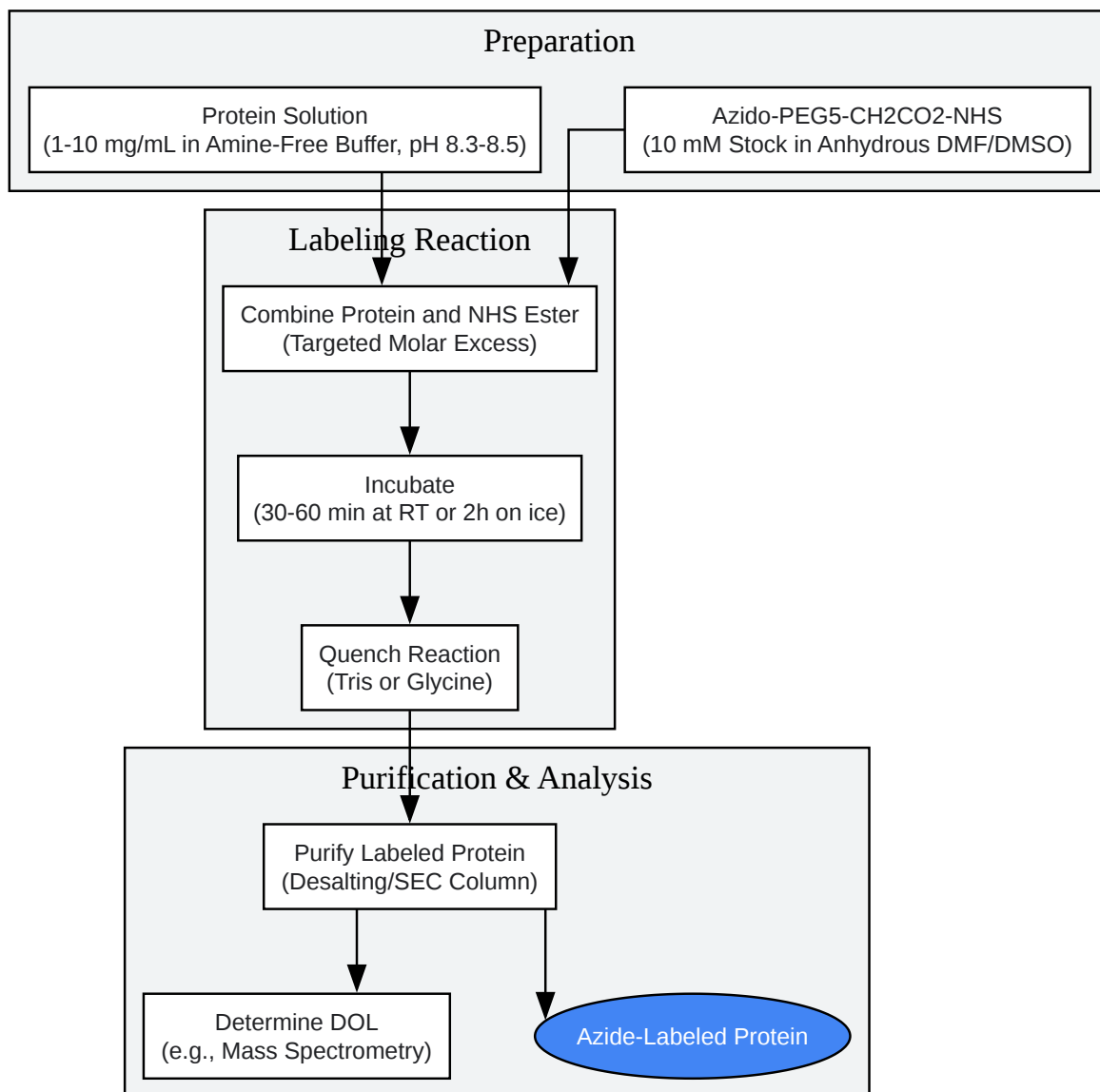
- Azide-labeled protein in PBS
- Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)

- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand stock solution (e.g., 100 mM THPTA or TBTA in water or DMSO/water)[13]

Procedure:

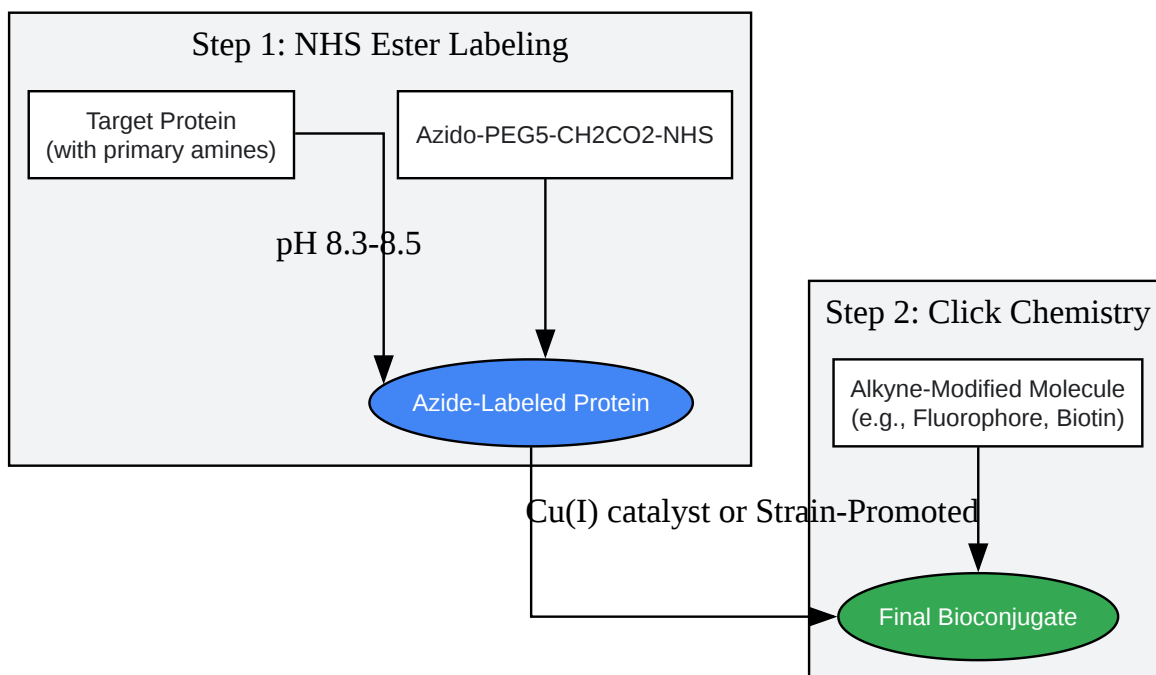
- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, combine the azide-labeled protein with an excess (e.g., 4-50 fold molar excess) of the alkyne-containing molecule.[13]
 - Add the copper-chelating ligand to the mixture.[13]
 - Add the CuSO_4 solution.[13]
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[13] Vortex briefly to mix.
- Incubation:
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent alkyne.[13]
- Purification:
 - Purify the labeled protein from excess reagents using a desalting column or dialysis.

Visualizations



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Caption: Workflow for labeling a protein with **Azido-PEG5-CH2CO2-NHS**.



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Caption: Two-step bioconjugation using **Azido-PEG5-CH2CO2-NHS**.

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